An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol
An In-depth Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Linoleoyl-2-oleoyl-rac-glycerol is a mixed-acid diacylglycerol (DAG), a class of glycerolipids where a glycerol (B35011) backbone is esterified with two fatty acid chains. Specifically, this molecule contains linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-1 position and oleic acid (a monounsaturated omega-9 fatty acid) at the sn-2 position. The designation "rac-" indicates that it is a racemic mixture of the sn-1-Linoleoyl-2-oleoyl-glycerol and sn-3-Linoleoyl-2-oleoyl-glycerol enantiomers.
As a key signaling molecule and a metabolic intermediate, 1-Linoleoyl-2-oleoyl-rac-glycerol plays a crucial role in a variety of cellular processes. Its significance stems from its ability to activate protein kinase C (PKC) isoforms, influence the biophysical properties of cellular membranes, and serve as a precursor for the synthesis of triglycerides. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used for its study.
Physicochemical Properties
Table 1: Physicochemical Data for 1-Linoleoyl-2-oleoyl-rac-glycerol and Related Compounds
| Property | Value for 1-Linoleoyl-2-oleoyl-rac-glycerol | Analogous Compound Data |
| Molecular Formula | C39H70O5 | - |
| Molecular Weight | 618.97 g/mol [1] | - |
| CAS Number | 106292-55-1[1] | - |
| Appearance | Colorless to pale yellow liquid[1] | 1,2-Dioleoyl-rac-glycerol: Colorless oil or waxy solid |
| Melting Point | Not available | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: 41°C |
| Boiling Point | Not available | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: 817.3 ± 65.0 °C (Predicted) |
| Density | Not available | - |
| Solubility | Soluble in ethanol (B145695), chloroform (B151607), DMSO, and dimethylformamide (DMF)[2] | 1,3-Dioctanoyl glycerol: Ethanol (~10 mg/ml), Chloroform (~10 mg/ml), DMSO (~1 mg/ml), DMF (~30 mg/ml)[2] 1,2-Dimyristoyl-sn-glycerol: Ethanol (~30 mg/ml), DMSO (~7 mg/ml), DMF (~20 mg/ml) |
Note: The properties of analogous compounds are provided for estimation and may not accurately reflect the properties of 1-Linoleoyl-2-oleoyl-rac-glycerol.
Biological Significance and Signaling Pathways
The primary biological role of 1,2-diacylglycerols like 1-Linoleoyl-2-oleoyl-rac-glycerol is their function as second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation Pathway
The activation of PKC by 1,2-diacylglycerols is a critical event in numerous signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis. The pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic DAG remains in the plasma membrane.
The increase in intracellular calcium concentration recruits PKC to the plasma membrane, where it binds to DAG. This binding induces a conformational change in PKC, relieving its autoinhibition and activating its kinase domain. The activated PKC can then phosphorylate a wide array of downstream target proteins, eliciting specific cellular responses.
Protein Kinase C (PKC) activation pathway initiated by 1-Linoleoyl-2-oleoyl-rac-glycerol.
Experimental Protocols
Enzymatic Synthesis of 1,2-Diacylglycerols
This protocol describes a general method for the synthesis of 1,2-diacylglycerols via lipase-catalyzed esterification of glycerol with free fatty acids. This method can be adapted for the synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol.
Materials:
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Glycerol
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Linoleic acid
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Oleic acid
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Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)
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Organic solvent (e.g., hexane (B92381) or a solvent-free system)
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Molecular sieves (for water removal)
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Shaker incubator or magnetic stirrer with heating
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reactant Preparation: In a round-bottom flask, combine glycerol, linoleic acid, and oleic acid in a desired molar ratio (e.g., 1:1:1). If using a solvent, add it to the flask.
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Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% of the total substrate weight.
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Water Removal: Add activated molecular sieves to the flask to remove water produced during the esterification, which drives the reaction towards product formation.
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Reaction Incubation: Place the flask in a shaker incubator or on a heated magnetic stirrer. Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for a specified duration (e.g., 24-48 hours).
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
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Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration. The lipase can often be washed and reused.
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Solvent Removal: If a solvent was used, remove it using a rotary evaporator.
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Purification: Purify the resulting diacylglycerol from unreacted substrates and byproducts (mono- and triglycerides) using silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is commonly used for elution.
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Product Characterization: Confirm the identity and purity of the synthesized 1-Linoleoyl-2-oleoyl-rac-glycerol using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for the enzymatic synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol.
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a general method for the analysis of diacylglycerol isomers using HPLC coupled with tandem mass spectrometry (MS/MS).
Materials:
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Sample containing 1-Linoleoyl-2-oleoyl-rac-glycerol
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Internal standard (e.g., a deuterated diacylglycerol)
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HPLC system with a suitable column (e.g., C18 reversed-phase)
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Mass spectrometer with an electrospray ionization (ESI) source
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Solvents for mobile phase (e.g., acetonitrile, isopropanol, water, with additives like formic acid or ammonium (B1175870) acetate)
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Vials and syringes
Procedure:
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Sample Preparation: Dissolve the lipid sample in a suitable organic solvent (e.g., chloroform or methanol). Add a known amount of internal standard.
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Chromatographic Separation:
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Column: Use a reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: Employ a binary solvent gradient. For example:
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Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
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Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
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Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute the diacylglycerols.
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Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
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Column Temperature: Maintain the column at a constant temperature (e.g., 50°C).
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Mass Spectrometric Detection:
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Ionization: Use positive ion electrospray ionization (ESI+).
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Scan Mode: Operate the mass spectrometer in full scan mode to identify the [M+NH4]+ or [M+H]+ adducts of the diacylglycerols.
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Tandem MS (MS/MS): For structural confirmation and differentiation of isomers, perform MS/MS experiments. Select the precursor ion corresponding to the diacylglycerol of interest and fragment it. The fragmentation pattern will provide information about the fatty acid composition. The loss of a neutral fatty acid from the precursor ion is a characteristic fragmentation pathway.
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Data Analysis:
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Identify the peak corresponding to 1-Linoleoyl-2-oleoyl-rac-glycerol based on its retention time and mass-to-charge ratio.
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Quantify the amount of the diacylglycerol by comparing its peak area to that of the internal standard.
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Workflow for the HPLC-MS analysis of 1-Linoleoyl-2-oleoyl-rac-glycerol.
Safety and Handling
According to the Safety Data Sheet (SDS), 1-Linoleoyl-2-oleoyl-rac-glycerol is typically supplied in a flammable solvent (e.g., ethanol or methyl acetate) and should be handled with appropriate precautions.
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Hazards: The solution is a highly flammable liquid and vapor and can cause serious eye irritation. May cause drowsiness or dizziness.
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Precautions:
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Keep away from heat, sparks, open flames, and hot surfaces.
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Use in a well-ventilated area.
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Wear protective gloves, eye protection, and flame-retardant clothing.
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Store in a cool, well-ventilated place. Keep the container tightly closed.
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First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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Skin: Take off immediately all contaminated clothing. Rinse skin with water.
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Inhalation: Remove person to fresh air and keep comfortable for breathing.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Always consult the specific Safety Data Sheet provided by the supplier for complete and detailed safety information.
Conclusion
1-Linoleoyl-2-oleoyl-rac-glycerol is a fundamentally important diacylglycerol with significant roles in cell signaling and metabolism. Its ability to activate Protein Kinase C makes it a key molecule in a multitude of cellular processes and a subject of interest in drug development and biomedical research. A thorough understanding of its physicochemical properties, biological functions, and the experimental methodologies for its study is essential for advancing research in these fields. While some specific physical data for this molecule remains elusive, the information available for analogous compounds provides a solid foundation for its investigation. The protocols outlined in this guide offer a starting point for the synthesis and analysis of this and other diacylglycerols, paving the way for further discoveries into their complex roles in biology.
